Cas no 1104663-17-3 (3-(cyclopropylmethyl)pyrrolidin-3-ol)

3-(cyclopropylmethyl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(cyclopropylmethyl)pyrrolidin-3-ol
- 3-Cyclopropylmethyl-pyrrolidin-3-ol
- 3-Pyrrolidinol, 3-(cyclopropylmethyl)-
- SCHEMBL12212592
- AKOS026738527
- EN300-1230034
- 1104663-17-3
-
- インチ: 1S/C8H15NO/c10-8(3-4-9-6-8)5-7-1-2-7/h7,9-10H,1-6H2
- InChIKey: PCJCNVQNQWNVRM-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC2CC2)(O)C1
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.111±0.06 g/cm3(Predicted)
- ふってん: 243.1±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.97±0.20(Predicted)
3-(cyclopropylmethyl)pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1230034-5000mg |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 5000mg |
$2318.0 | 2023-10-02 | ||
Enamine | EN300-1230034-10.0g |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 10g |
$4236.0 | 2023-06-08 | ||
Enamine | EN300-1230034-2.5g |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 2.5g |
$1931.0 | 2023-06-08 | ||
Enamine | EN300-1230034-0.25g |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 0.25g |
$906.0 | 2023-06-08 | ||
Enamine | EN300-1230034-10000mg |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 10000mg |
$3438.0 | 2023-10-02 | ||
Enamine | EN300-1230034-0.1g |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 0.1g |
$867.0 | 2023-06-08 | ||
Enamine | EN300-1230034-0.5g |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 0.5g |
$946.0 | 2023-06-08 | ||
Enamine | EN300-1230034-100mg |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 100mg |
$703.0 | 2023-10-02 | ||
Enamine | EN300-1230034-1.0g |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 1g |
$986.0 | 2023-06-08 | ||
Enamine | EN300-1230034-250mg |
3-(cyclopropylmethyl)pyrrolidin-3-ol |
1104663-17-3 | 250mg |
$735.0 | 2023-10-02 |
3-(cyclopropylmethyl)pyrrolidin-3-ol 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
3-(cyclopropylmethyl)pyrrolidin-3-olに関する追加情報
Introduction to 3-(cyclopropylmethyl)pyrrolidin-3-ol (CAS No. 1104663-17-3) in Modern Chemical Research
3-(cyclopropylmethyl)pyrrolidin-3-ol, identified by its CAS number 1104663-17-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This bicyclic amine derivative has garnered attention due to its structural uniqueness and potential applications in drug discovery and molecular pharmacology. The compound’s pyrrolidine core, functionalized with a cyclopropylmethyl group, presents an intriguing scaffold for modulating biological pathways and developing novel therapeutic agents.
The structural features of 3-(cyclopropylmethyl)pyrrolidin-3-ol make it a versatile intermediate in synthetic chemistry. The cyclopropyl substituent, known for its stability and rigidity, can influence the conformational dynamics of the molecule, thereby affecting its binding affinity to biological targets. This property is particularly valuable in designing small-molecule inhibitors or agonists that require precise spatial interactions with protein or nucleic acid receptors.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrrolidine derivatives. Studies have demonstrated that modifications at the 3-position of the pyrrolidine ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of compounds. The presence of a secondary hydroxyl group in 3-(cyclopropylmethyl)pyrrolidin-3-ol introduces opportunities for further derivatization, enabling the synthesis of analogs with enhanced solubility, bioavailability, or metabolic stability.
One of the most compelling aspects of 3-(cyclopropylmethyl)pyrrolidin-3-ol is its potential role in addressing unmet medical needs. Current research suggests that this compound may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, preliminary computational studies have indicated that derivatives of this scaffold could interact with ATP-binding sites in kinases or other signaling proteins, offering a basis for developing targeted therapies.
The cyclopropylmethyl group, a key structural determinant, contributes to the compound’s overall lipophilicity and electronic distribution. This feature is critical for optimizing drug-like properties such as permeability across biological membranes and resistance to metabolic degradation. Moreover, the hydroxyl functionality at the 3-position provides a site for hydrogen bonding interactions, which are essential for maintaining binding affinity in biological systems.
Advances in synthetic methodologies have made it increasingly feasible to explore complex derivatives of 3-(cyclopropylmethyl)pyrrolidin-3-ol. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the construction of enantiomerically pure forms of this compound, which are often required for achieving high selectivity in biological assays. These synthetic advancements are paving the way for more sophisticated drug discovery campaigns.
The intersection of computational chemistry and experimental pharmacology has been instrumental in evaluating the potential of 3-(cyclopropylmethyl)pyrrolidin-3-ol. Molecular docking simulations have revealed promising interactions between this compound and disease-relevant targets, providing a rational framework for designing next-generation molecular probes. Additionally, X-ray crystallography studies on complexes formed by this scaffold have provided insights into its binding mode at atomic resolution, further refining structure-based drug design strategies.
In conclusion, 3-(cyclopropylmethyl)pyrrolidin-3-ol (CAS No. 1104663-17-3) represents a valuable building block in medicinal chemistry with significant untapped potential. Its unique structural features and modifiable functional groups make it an attractive candidate for developing novel therapeutics targeting various human diseases. As research continues to uncover new applications for this compound, further exploration of its derivatives will undoubtedly contribute to advancements in chemical biology and drug development.
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